molecular formula C14H14N2O4 B8774339 8-cyclopropyl-4-(2-hydroxyethoxy)-1,7-Naphthyridine-2-carboxylic acid CAS No. 921760-83-0

8-cyclopropyl-4-(2-hydroxyethoxy)-1,7-Naphthyridine-2-carboxylic acid

Cat. No. B8774339
M. Wt: 274.27 g/mol
InChI Key: XFHCCWSRNYHTLJ-UHFFFAOYSA-N
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Patent
US07935712B2

Procedure details

The intended compound was produced according to the procedures described in reference examples 35 and 36 but using 8-cyclopropyl-4-hydroxy-[1,7]naphthyridine-2-carboxylic acid and acetic acid 2-bromoethyl ester in place of 1-Cyclopropyl-5-hydroxy-isoquinoline-7-carboxylic acid methyl ester and iodomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=[C:9]3[OH:17])[CH2:3][CH2:2]1.Br[CH2:19][CH2:20][O:21]C(=O)C.IC>>[CH:1]1([C:4]2[N:5]=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=[C:9]3[O:17][CH2:19][CH2:20][OH:21])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1N=CC=C2C(=CC(=NC12)C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intended compound was produced

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1N=CC=C2C(=CC(=NC12)C(=O)O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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